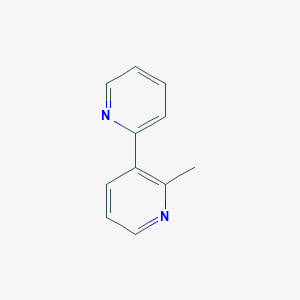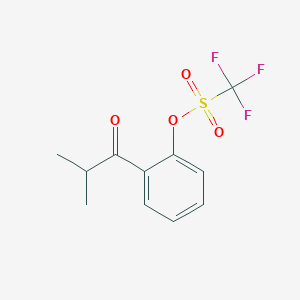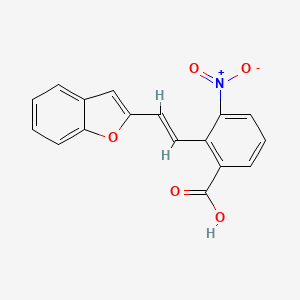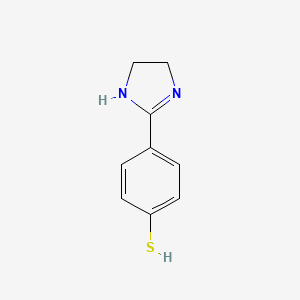
2-(5-Ethoxy-2,4-dinitrophenyl)propane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Ethoxy-2,4-dinitrophenyl)propane-1,3-diol is a chemical compound characterized by its unique structure, which includes an ethoxy group and two nitro groups attached to a benzene ring, as well as a propane-1,3-diol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Ethoxy-2,4-dinitrophenyl)propane-1,3-diol typically involves the nitration of ethoxybenzene followed by a series of reactions to introduce the diol group. The nitration process requires careful control of reaction conditions, including temperature and the use of nitrating agents such as concentrated nitric acid and sulfuric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors and advanced purification techniques to ensure the high purity of the final product. The process must be optimized to minimize by-products and ensure the safety of the operation.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(5-Ethoxy-2,4-dinitrophenyl)propane-1,3-diol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a catalyst or chemical reductants like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can be performed using reagents such as halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-(5-Ethoxy-2,4-dinitrophenyl)propane-1,3-diol exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
2,4-Dinitrophenylhydrazine: Used as a reagent for detecting carbonyl compounds.
1-Ethoxy-2,4-dinitrobenzene: Another nitro-substituted phenol derivative with different applications.
This compound's versatility and potential make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile open up numerous possibilities for innovation and advancement in both research and industry.
Eigenschaften
CAS-Nummer |
872992-31-9 |
|---|---|
Molekularformel |
C11H14N2O7 |
Molekulargewicht |
286.24 g/mol |
IUPAC-Name |
2-(5-ethoxy-2,4-dinitrophenyl)propane-1,3-diol |
InChI |
InChI=1S/C11H14N2O7/c1-2-20-11-3-8(7(5-14)6-15)9(12(16)17)4-10(11)13(18)19/h3-4,7,14-15H,2,5-6H2,1H3 |
InChI-Schlüssel |
VUPATLLHDXBZFT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C(=C1)C(CO)CO)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[2-(Acetyloxy)-4-nitrophenyl]methyl}pyridin-1-ium bromide](/img/structure/B15168678.png)
![6,6',6''-[Benzene-1,3,5-triyltris(carbonylazanediyl)]trihexanoic acid](/img/structure/B15168683.png)


![N-[([1,1'-Biphenyl]-3-yl)methyl]-4-fluoro-2-hydroxybenzamide](/img/structure/B15168706.png)

![N-[4-(Trifluoromethyl)phenyl]-2,1,3-benzothiadiazole-5-sulfonamide](/img/structure/B15168713.png)
![6-(3,4-Dichlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B15168720.png)
![N-[(2-Bromophenyl)methyl]-N-ethynylcyclohex-1-ene-1-carboxamide](/img/structure/B15168722.png)


![(4S)-4-[(4-hydroxyphenyl)methyl]-5,5-diphenyl-1,3-oxazolidin-2-one](/img/structure/B15168761.png)

